molecular formula C8H6F2OS B11819259 2,4-Difluoro-phenylthioaceticacid

2,4-Difluoro-phenylthioaceticacid

Cat. No.: B11819259
M. Wt: 188.20 g/mol
InChI Key: NQCYGVZAFKEKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-phenylthioacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino or thio-substituted phenylthioacetic acids

Mechanism of Action

The mechanism of action of 2,4-Difluoro-phenylthioacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-phenylthioacetic acid is unique due to the presence of both fluorine atoms and a thioacetic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6F2OS

Molecular Weight

188.20 g/mol

IUPAC Name

2-(2,4-difluorophenyl)ethanethioic S-acid

InChI

InChI=1S/C8H6F2OS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)

InChI Key

NQCYGVZAFKEKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.